molecular formula C15H15IN2 B13410317 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide

1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide

Cat. No.: B13410317
M. Wt: 350.20 g/mol
InChI Key: SCLUKDJXJDLDKB-UHFFFAOYSA-M
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Description

1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide is a benzimidazolium salt characterized by a phenyl group at the 2-position and methyl groups at the 1- and 3-positions of the heterocyclic core. This compound belongs to a broader class of benzimidazolium derivatives, which are widely studied for their tunable electronic properties, stability, and versatility in applications ranging from organic electronics to medicinal chemistry. The iodide counterion enhances solubility in polar solvents, facilitating its use in synthetic and materials science applications .

Properties

Molecular Formula

C15H15IN2

Molecular Weight

350.20 g/mol

IUPAC Name

1,3-dimethyl-2-phenylbenzimidazol-3-ium;iodide

InChI

InChI=1S/C15H15N2.HI/c1-16-13-10-6-7-11-14(13)17(2)15(16)12-8-4-3-5-9-12;/h3-11H,1-2H3;1H/q+1;/p-1

InChI Key

SCLUKDJXJDLDKB-UHFFFAOYSA-M

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C3=CC=CC=C3)C.[I-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide typically involves two main stages:

These steps are generally performed sequentially, with purification after each stage.

Synthesis of 2-phenyl-1H-benzo[d]imidazole

  • Reagents: o-Phenylenediamine and benzaldehyde
  • Solvent: Methanol-acetic acid mixture
  • Procedure:
    The condensation of o-phenylenediamine with benzaldehyde in methanol-acetic acid under reflux leads to the formation of 2-phenyl-1H-benzo[d]imidazole. The reaction mixture is cooled, and the product is isolated by recrystallization from petroleum ether.

  • Reaction Conditions:

    • Temperature: Reflux (~65°C)
    • Time: Typically several hours (2–4 h)
    • Yield: High (up to 99% for the benzimidazole intermediate)

N-Methylation to Form this compound

  • Reagents:
    • 2-Phenyl-1H-benzo[d]imidazole (prepared above)
    • Methyl iodide (iodomethane) as methylating agent
  • Solvent: Methanol or anhydrous tetrahydrofuran (THF)
  • Procedure:
    The benzimidazole is suspended in methanol or THF, to which methyl iodide is added. The mixture is refluxed under nitrogen atmosphere for 24 to 60 hours to ensure complete methylation at both N1 and N3 positions, yielding the quaternary benzimidazolium iodide salt.

  • Purification:
    After reaction completion, the solvent is removed under reduced pressure. The crude product is dissolved in hot ethanol-water mixtures, treated with activated carbon to remove impurities, filtered, and recrystallized from ethanol to obtain pure this compound as light yellow needles.

  • Yield: Approximately 60–65% isolated yield.

Alternative Synthetic Routes and Modifications

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Condensation to benzimidazole o-Phenylenediamine + Benzaldehyde Methanol + Acetic acid Reflux (~65°C) 2–4 hours 95–99 High purity, recrystallization from petroleum ether
N-Methylation 2-Phenyl-1H-benzo[d]imidazole + Methyl iodide Methanol or THF Reflux 24–60 hours 60–65 Reflux under N2, recrystallization from ethanol/water
Reagent recovery Sodium borohydride treatment Methanol Room temperature 1–2 hours N/A Reactivation of spent reagents

Analytical and Characterization Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR):
    1H NMR spectra of the product show characteristic singlets for the methyl groups at N1 and N3 positions (~4.1 ppm) and aromatic multiplets consistent with the phenyl and benzimidazole rings.

  • High-Resolution Mass Spectrometry (HRMS):
    Confirms the molecular ion peak corresponding to C15H15IN2, validating the molecular formula and quaternization.

  • Melting Point:
    The product typically melts in the range 157–161 °C, consistent with literature values for the iodide salt.

  • Purity:
    Recrystallization and activated carbon treatment ensure high purity suitable for further synthetic applications or biological testing.

Summary of Research Findings

  • The preparation of this compound is reliably achieved via condensation of o-phenylenediamine with benzaldehyde followed by exhaustive methylation with methyl iodide.
  • Reaction conditions such as reflux temperature and extended reaction times are critical for complete quaternization.
  • Purification by recrystallization from ethanol/water mixtures yields crystalline products with high purity.
  • The process benefits from reagent recovery techniques, improving sustainability and cost-effectiveness.
  • Analytical data from NMR, HRMS, and melting point measurements confirm the identity and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Electrocatalysis 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide is a metal-free electrocatalyst in the formation of molecular hydrogen . Studies have shown its electrocatalytic activity in the presence of various acids, with the efficiency of the electrocatalytic process depending on the acid's pKa . Gas chromatography and preparative electrolysis have confirmed the formation of molecular hydrogen with high Faraday yields .
  • Organic Synthesis This compound is also used in organic synthesis as a heterocycle capable of reducing α-halo ketones, α,β-unsaturated carbonyl compounds, and α-nitro sulfones .

Data Table

ApplicationDescription
ElectrocatalysisUsed as a metal-free electrocatalyst in the formation of molecular hydrogen. The efficiency depends on the pKa of the acids used .
Organic SynthesisUsed as a heterocycle to reduce α-halo ketones, α,β-unsaturated carbonyl compounds, and α-nitro sulfones .

Case Studies

  • Electrocatalytic Hydrogen Evolution The electrocatalytic activity of 1,3-dimethyl-2-phenyl-1H-benzo[d]imidazolium-3 iodide has been studied in the presence of methanesulfonic acid, perchloric acid, and trifluoroacetic acid . The study revealed that the protonation of electrochemically generated radicals at the C-2 carbon atom leads to the formation of a C-protonated radical cation, which is the key stage in the electrocatalytic hydrogen evolution reaction (HER) .
  • Synthesis of 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole can be prepared by condensing N1,N2-dimethyl-o-phenylenediamine with benzaldehyde in methanol-acetic acid, with purification by recrystallization from petroleum ether .

Production

Mechanism of Action

The compound exerts its effects through a series of electrochemical reactions. The key stage involves the protonation of electrochemically generated radicals at the C-2 carbon atom, leading to the formation of a C-protonated radical cation. This intermediate plays a crucial role in the electrocatalytic hydrogen evolution reaction .

Comparison with Similar Compounds

2-(2-Methoxyphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium iodide (o-MeO-DMBI-I)

  • Structure : Substitution of the 2-phenyl group with a 2-methoxyphenyl moiety.
  • Properties : The methoxy group increases electron-donating capacity, enhancing n-type doping efficiency in organic semiconductors.
  • Applications : Demonstrated a record conductivity of 5.5 S/cm when co-evaporated with C₆₀, attributed to improved charge-transfer interactions. Air stability makes it superior for electronic device fabrication .
  • Contrast : The phenyl group in the target compound lacks the electron-donating methoxy substituent, likely resulting in lower doping efficiency.

1,3-Dihexyl-2-(phenylthio)-1H-benzo[d]imidazol-3-ium iodide

  • Structure : Dihexyl chains at the 1- and 3-positions and a phenylthio group at the 2-position.
  • Properties: The hydrophobic dihexyl chains improve compatibility with non-polar matrices, while the phenylthio group enhances π-conjugation.
  • Applications : Used as an ionic liquid in dye-sensitized solar cells (DSSCs), achieving high ionic conductivity (185–188 S/cm) .
  • Contrast : The target compound’s methyl groups and phenyl substituent limit its utility in DSSCs compared to this more hydrophobic derivative.

1,3-Dimethyl-2-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1H-benzo[d]imidazol-3-ium iodide

  • Structure : Incorporates a benzothiazole-derived vinyl group at the 2-position.
  • Properties : Extended conjugation enables strong absorption in the visible range (λₐᵦₛ ≈ 500 nm), typical of cyanine dyes.
  • Contrast : The target compound lacks the extended chromophore, limiting its optical applications.

2-Arylvinyl-naphtho[2,3-d]imidazol-3-ium Halides

  • Structure : Naphthoimidazole core with arylvinyl substituents.
  • Properties : Enhanced planar structure improves DNA intercalation and antiproliferative activity.
  • Applications : IC₅₀ values of 0.2–1.8 μM against PC-3, A375, and HeLa cancer cell lines, outperforming cisplatin in some cases .
  • Contrast : The benzo[d]imidazole core of the target compound is less sterically hindered but may exhibit weaker anticancer activity.

Copper(II)(1,3-bis(pyridin-2-ylmethyl)-1H-benzo[d]imidazol-3-ium) hexafluorophosphate

  • Structure : Pyridylmethyl arms enable metal coordination.
  • Properties : Stabilizes Cu(II) centers for catalytic arylboronic acid activation.
  • Applications: Efficient phenol synthesis (yield >90%) under mild conditions .
  • Contrast : The target compound’s lack of coordinating groups limits its use in catalysis.

Ionic Liquids and Surfactants

1,3-Dihexyl-2-(phenylthio)-1H-benzo[d]imidazol-3-ium iodide

  • Applications: Acts as a surfactant with low critical micelle concentration (CMC = 0.1 mM), suitable for stabilizing nanoparticles .
  • Contrast : The target compound’s shorter alkyl chains reduce surfactant efficacy.

Biological Activity

1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide (commonly referred to as compound I) is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities and potential applications in catalysis and medicinal chemistry. This article reviews the current understanding of its biological activity, focusing on its electrochemical properties, electrocatalytic capabilities, and potential therapeutic uses.

  • Molecular Formula : C₁₅H₁₆N₂I
  • Molecular Weight : 336.20 g/mol
  • CAS Number : 3653-05-2

Recent studies have highlighted the compound's role as a metal-free organic electrocatalyst. Its electrocatalytic activity was assessed in hydrogen evolution reactions (HER) using various acids, revealing that the efficiency of the process is significantly influenced by the acidity of the medium. The following table summarizes key findings regarding its electrocatalytic performance:

Acid UsedpKa ValueFaradaic Efficiency (%)Observations
Methanesulfonic Acid1.9HighEffective protonation leading to hydrogen generation.
Perchloric Acid-1.0HighOptimal conditions for HER observed.
Trifluoroacetic Acid0.5ModerateLess efficient compared to stronger acids.

The electrocatalytic mechanism involves the formation of a C-protonated radical cation at the C-2 position, which is crucial for the hydrogen evolution process .

Anticancer Potential

Benzimidazole derivatives are also under investigation for their anticancer properties. Preliminary studies suggest that compound I may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is necessary to elucidate these effects specifically for this compound.

Case Studies

  • Electrocatalytic Hydrogen Production : A study demonstrated that 1,3-dimethyl-2-phenyl-1H-benzo[d]imidazolium iodide exhibits promising electrocatalytic activity for hydrogen production under acidic conditions, with a focus on optimizing reaction parameters to enhance yield .
  • Antimicrobial Efficacy : In vitro assays have shown that similar benzimidazole derivatives possess notable activity against Staphylococcus aureus and Escherichia coli, indicating that compound I may share similar properties .

Q & A

Basic: What are the standard synthesis methods for 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide?

Methodological Answer:
The synthesis typically involves a two-step process:

Formation of the benzimidazole core : React o-phenylenediamine derivatives with substituted aryl compounds under reflux in the presence of ammonia or acidic conditions (e.g., polyphosphoric acid). For example, refluxing o-phenylenediamine with m-toluic acid in polyphosphoric acid yields 2-phenyl-1H-benzimidazole derivatives .

Quaternization : Treat the benzimidazole intermediate with methyl iodide in a polar aprotic solvent (e.g., dichloromethane or DMF) to introduce the methyl groups at positions 1 and 3. Evidence shows that stirring the intermediate with methyl iodide for 72 hours at 20°C achieves quaternization, followed by purification via column chromatography .
Monitoring : Reaction progress is tracked using TLC (chloroform:methanol, 6:1 v/v), and final products are characterized via melting point analysis, NMR, and HRMS .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., in DMSO-d6) identify proton environments and confirm substitution patterns. For example, methyl groups on the imidazolium ring appear as singlets near δ 3.8–4.2 ppm .
  • Melting Point Analysis : Determines purity (e.g., reported melting points range from 72°C for intermediates to >300°C for crystalline derivatives) .
  • X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding and π-π stacking). CCDC deposition numbers (e.g., 1538327) provide access to crystallographic data .

Advanced: How can reaction conditions be optimized to improve yields of the quaternization step?

Methodological Answer:
Key variables include:

  • Solvent Selection : DMF enhances solubility of intermediates and stabilizes transition states via polarity. Evidence shows yields increase from 48% to 84% when using DMF compared to toluene .
  • Catalysts : CuOTf (copper triflate) accelerates aryl-iodide coupling in quaternization steps, reducing reaction time from 24 to 18 hours .
  • Temperature Control : Heating at 100°C in DMF improves reaction kinetics but requires careful monitoring to avoid decomposition .
  • Purification : Column chromatography (silica gel, DCM/MeOH gradient) removes unreacted methyl iodide and byproducts .

Advanced: How do computational methods like DFT and molecular docking support the design of derivatives for biological activity?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G* optimizes geometries and predicts electronic properties (e.g., HOMO-LUMO gaps). For example, DFT reveals charge localization on the phenyl ring, guiding modifications for enhanced EGFR binding .
  • Molecular Docking : AutoDock Vina or similar software evaluates binding to targets like EGFR. Docking studies show that substituents at the phenyl ring (e.g., electron-withdrawing groups) improve binding affinity by forming hydrogen bonds with kinase domains .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., logP for lipophilicity) and toxicity, filtering candidates with poor bioavailability .

Advanced: How can contradictions in reaction pathways (e.g., amide vs. benzimidazole formation) be resolved?

Methodological Answer:

  • Leaving Group Influence : Acyl chlorides favor amide formation due to better leaving ability, while carboxylic acids in polyphosphoric acid promote cyclization to benzimidazoles .
  • Protonation and Temperature : Excess protonating agents (e.g., H3_3PO4_4) and high temperatures (>120°C) drive cyclization by dehydrating intermediates .
  • Theoretical Analysis : Frontier molecular orbital (FMO) calculations predict reactivity. For example, electron-deficient aryl groups lower the LUMO energy, favoring nucleophilic attack and benzimidazole formation .

Advanced: What pharmacological applications have been explored for this compound and its derivatives?

Methodological Answer:

  • EGFR Inhibition : Derivatives exhibit IC50_{50} values <10 μM in kinase assays. Cytotoxicity studies (e.g., MTT assays on cancer cell lines) correlate with EGFR binding affinity .
  • Antimicrobial Activity : Thiazole-triazole hybrids show MIC values of 2–8 μg/mL against Gram-positive bacteria, attributed to membrane disruption .
  • Photophysical Properties : Extended conjugation in indole-benzimidazole hybrids enables applications in fluorescence-based sensors (λem_{em} ~450 nm) .

Advanced: How are tautomeric and stereochemical complexities addressed in structural studies?

Methodological Answer:

  • Dynamic NMR : Detects tautomerism (e.g., indole-benzimidazole hybrids) by observing coalescence of proton signals at variable temperatures .
  • Crystallographic Restraints : Hydrogen atoms on nitrogen are refined with distance restraints (d(N–H) = 0.90 Å) to resolve positional disorder .
  • Theoretical Validation : DFT-optimized structures are compared to experimental XRD data to validate tautomeric preferences .

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